BIX-01294 is a synthetic, small molecule compound primarily recognized for its role as a potent and selective inhibitor of histone methyltransferases (HMTases), specifically EHMT2 (also known as G9a) and, to a lesser extent, EHMT1 (also known as GLP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a diazepin-quinazolin-amine derivative. [] BIX-01294 has garnered significant interest in scientific research due to its ability to modulate gene expression by altering epigenetic modifications, primarily through the inhibition of H3K9 dimethylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
BIX-01294 is classified as a small molecule inhibitor specifically targeting the G9a and GLP (G9a-like protein) histone methyltransferases. These enzymes are crucial for adding methyl groups to histone proteins, which can lead to transcriptional repression when associated with specific lysine residues, notably H3K9 and H3K27 . The compound is derived from a quinazoline scaffold, which is a common structure in many bioactive compounds.
The synthesis of BIX-01294 involves several key steps:
BIX-01294 primarily functions through competitive inhibition of G9a, blocking its ability to methylate histones. This inhibition leads to:
The mechanism by which BIX-01294 exerts its effects involves several key processes:
BIX-01294 exhibits several notable physical and chemical properties:
BIX-01294 has several important applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0